molecular formula C16H19N3O6S B2989081 2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide CAS No. 2097923-32-3

2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide

Cat. No.: B2989081
CAS No.: 2097923-32-3
M. Wt: 381.4
InChI Key: ONSUTOPULSURDR-UHFFFAOYSA-N
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Description

2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide is a synthetic organic compound of high interest in chemical biology and medicinal chemistry research. This molecule is characterized by a unique architecture that combines an azetidine ring, a phenyl sulfonamide group, and a reactive N-hydroxysuccinimide (NHS) ester moiety (2,5-dioxopyrrolidin-1-yl). The primary research application of this compound is anticipated to be as a versatile bioconjugation and crosslinking reagent. The NHS ester group is highly reactive towards primary amines in proteins, peptides, and other biomolecules, allowing researchers to covalently attach this molecule to biological targets of interest . Concurrently, the azetidine-sulfonamide scaffold may confer specific binding affinity towards various enzymatic or receptor targets, similar to other sulfonamide-containing compounds used in scientific research . This combination of features makes it a valuable tool for developing affinity probes, designing protein inhibitors, and studying protein-protein interactions. Researchers can leverage this compound to create chemical probes for target identification, pulldown assays, or to modulate cellular signaling pathways. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and handle this product using appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[4-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S/c17-14(20)10-25-12-1-3-13(4-2-12)26(23,24)18-7-11(8-18)9-19-15(21)5-6-16(19)22/h1-4,11H,5-10H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSUTOPULSURDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOnSm\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}\text{S}_{m}

Where xx, yy, zz, nn, and mm represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The specific molecular formula and structural details can be further explored in chemical databases.

The mechanism by which this compound exerts its biological activity primarily involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival. Research indicates that this compound demonstrates a significant inhibitory effect on EGFR, with an IC50 value of approximately 0.239 µM, indicating high potency against this target .

Antitumor Activity

A study conducted at the National Cancer Institute (NCI) evaluated the antitumor activity of this compound against various cancer cell lines, including non-small cell lung cancer (NSCLC), colon cancer, and breast cancer. The results showed that:

  • Potency : The compound was found to be more potent than erlotinib in inhibiting tumor growth in most tested cell lines except for breast cancer (MDA-MB-468).
  • Inhibition Rates : At a concentration of 100 µM, a 94.45% inhibition of EGFR enzymatic activity was recorded, while inhibition rates for other kinases remained below 55% .

Comparative Analysis with Other Inhibitors

A comparative analysis with other known EGFR inhibitors is summarized in the following table:

Compound NameIC50 (µM)TargetEfficacy Notes
2-[4-(...)]0.239EGFRMore potent than erlotinib for most cancers
Erlotinib~0.5EGFRStandard treatment for NSCLC
Pelitinib0.020 - 0.080EGFRIrreversible inhibitor; effective against resistant tumors
Dacomitinib0.006 - 0.073Pan-ErbBBroad-spectrum inhibitor; effective in various cancers

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Non-Small Cell Lung Cancer : In vivo studies demonstrated significant tumor reduction when treated with the compound compared to control groups.
  • Colon Cancer Models : Similar results were observed with colon cancer models where the compound inhibited tumor growth effectively.

Toxicity Profile

Initial assessments of acute toxicity indicated that while the compound is potent against tumor cells, it also requires careful evaluation for potential side effects in vivo . Further studies are needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structural Analogues with Dioxopyrrolidinyl Groups

Example Compounds :

  • 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(substituted benzyl)acetamides (23–27) () Key Differences: These compounds lack the azetidine-sulfonyl-phenoxy backbone but share the dioxopyrrolidinyl acetamide core. Substituents like trifluoromethyl or fluorophenethyl groups modulate lipophilicity and target affinity. Physical Properties: Melting points range from 129.6–176°C, with yields of 62.9–73.5%. The target compound’s azetidine ring may lower melting points due to reduced crystallinity compared to phenyl analogues . Biological Relevance: Designed as anticonvulsants, these compounds highlight the dioxopyrrolidinyl group’s role in central nervous system activity. The target compound’s azetidine moiety may alter blood-brain barrier penetration .

Benzimidazole-Based Sulfonylphenoxyacetamides

Example Compounds :

  • 3y, 3ae, 3af, 3j, 3k () Key Differences: These feature benzimidazole cores instead of azetidine-pyrrolidine dione systems. Synthesis: Yields range from 72–97%, with methoxy and pyridylmethyl groups introduced via nucleophilic substitutions. The target compound’s azetidine synthesis may require similar sulfonylation steps . Biological Relevance: Benzimidazole derivatives often target proton pumps or kinases. The absence of this core in the target compound suggests divergent mechanisms .

Azetidine-Containing Analogues

Example Compounds :

  • 2-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide () Key Differences: Replaces the dioxopyrrolidinyl group with a triazole ring. The triazole enhances metabolic stability but reduces hydrogen-bonding capacity compared to the target compound’s dioxopyrrolidinyl group. Molecular Weight: 337.36 vs. the target compound’s estimated ~400 g/mol (based on formula similarities), suggesting differences in solubility and bioavailability .
  • 2-(4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide () Key Differences: Substitutes azetidine with a pyrrolidine ring and adds a chloropyridinyloxy group.

Research Findings and Data Tables

Table 1: Structural and Physical Comparison

Compound Class Core Structure Key Substituents Melting Point (°C) Yield (%) Potential Activity
Target Compound Azetidine + Dioxopyrrolidine Sulfonylphenoxyacetamide N/A N/A Hypothetical anticonvulsant
Dioxopyrrolidinyl Acetamides Phenyl + Dioxopyrrolidine Trifluoromethyl, Fluorophenethyl 129.6–176 62.9–73.5 Anticonvulsant
Benzimidazole Derivatives Benzimidazole Methoxy, Pyridylmethyl 76–161 (dec.) 72–97 Proton pump inhibition
Azetidine-Triazole Hybrid Azetidine + Triazole Sulfonylphenoxyacetamide N/A N/A Metabolic stability

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